

# AWT020: A Paradigm Shift in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |  |
|----------------------|---------|-----------|--|--|
| Compound Name:       | TP-020  |           |  |  |
| Cat. No.:            | B560597 | Get Quote |  |  |

A Comparative Guide to the In Vivo Anti-Tumor Efficacy of a Novel PD-1-Targeted IL-2 Fusion Protein

For researchers, scientists, and drug development professionals at the forefront of oncology, the quest for more effective and safer immunotherapies is a constant endeavor. AWT020, a novel bifunctional fusion protein, has emerged as a promising candidate, demonstrating superior anti-tumor effects in preclinical models by synergistically harnessing PD-1 blockade and selective IL-2 activation. This guide provides an objective comparison of AWT020's in vivo performance against established and combination immunotherapies, supported by experimental data and detailed protocols.

## **Superior In Vivo Anti-Tumor Activity of AWT020**

AWT020 is a fusion protein composed of a humanized anti-PD-1 nanobody and an engineered interleukin-2 (IL-2) mutein.[1][2] This design allows for targeted delivery of IL-2 to PD-1 expressing tumor-infiltrating lymphocytes (TILs), enhancing their proliferation and effector functions while minimizing systemic toxicities associated with high-dose IL-2 therapy.[1][2] Preclinical studies utilizing a mouse surrogate, mAWT020, have consistently demonstrated its potent anti-tumor activity across a range of syngeneic tumor models, including those resistant to anti-PD-1 therapy.[1][3][4]

#### **Comparative Efficacy in Syngeneic Mouse Models**



#### AWT020: Validation & Comparative

Check Availability & Pricing

The anti-tumor efficacy of mAWT020 has been rigorously evaluated against an anti-PD-1 antibody, a half-life extended IL-2 (HSA-IL-2c), and the combination of both. The results, summarized in the table below, highlight the significant therapeutic advantage of mAWT020.



| Tumor Model                                   | Treatment<br>Group        | Dosage                    | Tumor Growth Inhibition (TGI) / Complete Response (CR)   | Source    |
|-----------------------------------------------|---------------------------|---------------------------|----------------------------------------------------------|-----------|
| MC38 (Colon<br>Carcinoma)                     | mAWT020                   | 1 mg/kg, twice-<br>weekly | 100% CR (10/10<br>mice tumor-free<br>by day 21)          | [1][4]    |
| αmPD1                                         | 1 mg/kg                   | Inferior to<br>mAWT020    | [1][4]                                                   |           |
| HSA-IL-2c                                     | -                         | Inferior to<br>mAWT020    | [1][4]                                                   | -         |
| αmPD1 + HSA-<br>IL-2c                         | -                         | Inferior to<br>mAWT020    | [1][4]                                                   | -         |
| mAWT020                                       | 0.3 mg/kg, single<br>dose | 100% CR                   | [3]                                                      |           |
| CT26 (Colon<br>Carcinoma)                     | mAWT020                   | -                         | 70% CR                                                   | [3]       |
| αmPD1                                         | -                         | Inferior to<br>mAWT020    | [1][4]                                                   |           |
| HSA-IL-2c                                     | -                         | Inferior to<br>mAWT020    | [1][4]                                                   |           |
| αmPD1 + HSA-<br>IL-2c                         | -                         | Inferior to<br>mAWT020    | [1][4]                                                   |           |
| EMT6 (Breast<br>Carcinoma, PD-1<br>resistant) | mAWT020                   | 0.3 mg/kg & 1<br>mg/kg    | >90% TGI; Significantly better than αmPD1 or combination | [1][3][4] |
| B16F10<br>(Melanoma, PD-<br>1 resistant)      | mAWT020                   | -                         | >90% TGI                                                 | [3]       |



These studies consistently show that mAWT020 monotherapy is not only superior to single-agent anti-PD-1 or IL-2 treatment but also more effective than their combination, particularly in tumors with limited sensitivity to PD-1 blockade.[1][4]

## **Mechanism of Action: Targeted Immune Activation**

AWT020's enhanced efficacy stems from its unique mechanism of action. The anti-PD-1 component targets the molecule to PD-1-expressing T cells, which are enriched within the tumor microenvironment.[1] The engineered IL-2 mutein, with its attenuated affinity for the IL-2 receptor beta and gamma subunits and no binding to the alpha subunit (CD25), preferentially stimulates the proliferation of these PD-1high T cells over other immune cells like Natural Killer (NK) cells and regulatory T cells (Tregs).[1][2][5] This leads to a selective and potent expansion of tumor-infiltrating CD8+ T cells, the primary drivers of anti-tumor immunity.[1][3]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cisactivation for enhanced anti-tumor immunity and diminished toxicity PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item Table 1\_AWT020: a novel fusion protein harnessing PD-1 blockade and selective
   IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity.docx Frontiers
   Figshare [frontiersin.figshare.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Frontiers | AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity [frontiersin.org]
- 5. anwitabio.com [anwitabio.com]
- To cite this document: BenchChem. [AWT020: A Paradigm Shift in Cancer Immunotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560597#reproducing-in-vivo-anti-tumor-effects-of-awt020]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com